![molecular formula C18H25N5O3S B5537044 4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)
4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide is a compound designed for specific biological applications, particularly as an inhibitor for certain enzyme activities.
Synthesis Analysis
- A series of compounds, including structures similar to 4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide, have been synthesized for studying their interaction with human carbonic anhydrase isozymes. These syntheses involve complex organic reactions and are aimed at producing potent inhibitors (Sūdžius et al., 2010).
Molecular Structure Analysis
- The molecular and supramolecular structures of related compounds have been reported, focusing on aspects like torsion angles and hydrogen bonding. These studies provide insights into the structural basis for the biological activity of such molecules (Jacobs, Chan, & O'Connor, 2013).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Bioavailability
One study developed a liquid chromatography-tandem mass spectrometry system to determine the concentration of TA-0201, a novel orally active non-peptide endothelin antagonist, in rat plasma and tissues. This method facilitated the pharmacokinetic study of TA-0201, revealing its presence in plasma and various tissues, such as the heart, lung, and kidney, even 72 hours after administration. The study underscores the potential of such compounds in cardiovascular research and their pharmacokinetic properties in rats (Ohashi, Nakamura, & Yoshikawa, 1999).
Antimicrobial Activity
Compounds with a benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. One study synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, which showed antimicrobial activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Antioxidant and Enzyme Inhibition
Another investigation into benzenesulfonamides incorporating 1,3,5-triazine motifs revealed these compounds' moderate antioxidant properties and their potential as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are associated with diseases such as Alzheimer's and Parkinson's. This study suggests these compounds could serve as leads for developing therapeutics for neurodegenerative diseases (Lolak et al., 2020).
Anticancer Activity
Compounds featuring a 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold were tested for their ability to inhibit carbonic anhydrase isozymes, showing low nanomolar affinities. These compounds were also effective in lowering intraocular pressure in rabbits, suggesting their utility in treating conditions like glaucoma (Casini et al., 2002).
Eigenschaften
IUPAC Name |
4-ethyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-2-15-3-5-16(6-4-15)27(24,25)22-8-7-19-17-13-18(21-14-20-17)23-9-11-26-12-10-23/h3-6,13-14,22H,2,7-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNKAGCUBNXFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.